3-Furancarbonitrile, 5-(bromoacetyl)-
Description
3-Furancarbonitrile, 5-(bromoacetyl)- is a furan-based heterocyclic compound featuring a nitrile group at the 3-position and a bromoacetyl substituent at the 5-position. The bromoacetyl group (-COCH₂Br) is a reactive moiety widely used in organic synthesis, particularly in alkylation and coupling reactions. This compound’s structure enables its participation in nucleophilic substitutions, where the bromine atom acts as a leaving group, facilitating bond formation with amines, thiols, or other nucleophiles .
For example, α-bromoacetyl derivatives are commonly synthesized via bromoacetylation of precursor molecules using reagents like bromoacetyl bromide or 1-(bromoacetyl)pyrene under basic conditions (e.g., potassium carbonate in acetonitrile) . Similar strategies could apply to functionalizing the furan backbone.
Applications: Bromoacetyl-substituted compounds are pivotal in medicinal chemistry (e.g., generating kinase inhibitors or antimicrobial agents) and materials science (e.g., fluorophore conjugation for sensors) . The nitrile group enhances polarity and may influence binding interactions in bioactive molecules.
Properties
CAS No. |
133674-68-7 |
|---|---|
Molecular Formula |
C7H4BrNO2 |
Molecular Weight |
214.02 g/mol |
IUPAC Name |
5-(2-bromoacetyl)furan-3-carbonitrile |
InChI |
InChI=1S/C7H4BrNO2/c8-2-6(10)7-1-5(3-9)4-11-7/h1,4H,2H2 |
InChI Key |
BLWAZLHJQWGVBH-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C1C#N)C(=O)CBr |
Canonical SMILES |
C1=C(OC=C1C#N)C(=O)CBr |
Synonyms |
3-Furancarbonitrile, 5-(bromoacetyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 3-Furancarbonitrile, 5-(bromoacetyl)-, highlighting differences in substituents and applications:
*Calculated molecular weight based on formula.
Reactivity and Functional Group Analysis
- Bromoacetyl Group: Shared with 4-bromoacetyl-3-fluorophenylboronic acid and 5-(bromoacetyl)-2-oxoindoline, this group enables nucleophilic substitutions. However, the electronic environment of the parent scaffold (e.g., furan vs. phenylboronic acid) modulates reactivity. For example, the electron-withdrawing boronic acid in 4-bromoacetyl-3-fluorophenylboronic acid enhances electrophilicity at the bromoacetyl site, favoring cross-coupling reactions .
Nitrile Group :
- The nitrile in 3-Furancarbonitrile, 5-(bromoacetyl)- contrasts with the aldehyde in 5-(difluoromethyl)-3-furancarboxaldehyde. Nitriles are less electrophilic but can participate in cycloadditions or serve as hydrogen bond acceptors, whereas aldehydes are more reactive toward nucleophilic additions .
- Aminomethyl vs. Bromoacetyl: Replacing bromoacetyl with aminomethyl (as in 5-(aminomethyl)furan-3-carbonitrile hydrochloride) shifts reactivity from electrophilic to nucleophilic, enabling peptide coupling or chelation-based applications .
Stability and Handling
- Bromoacetyl compounds generally require cold storage (0–6°C) to prevent decomposition, as noted for 4-bromoacetyl-3-fluorophenylboronic acid .
- The nitrile group in 3-Furancarbonitrile, 5-(bromoacetyl)- may enhance stability compared to aldehydes or amines, which are prone to oxidation or hydrolysis .
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